
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthesized compound notable for its unique structure that integrates thiophene, pyrazole, and oxadiazole moieties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions:
Formation of Thiophene-2-carboxamide: : The initial step involves the preparation of thiophene-2-carboxamide through the reaction of thiophene-2-carboxylic acid with appropriate amine derivatives.
Oxadiazole Ring Formation: : The synthesis of 1,2,4-oxadiazole involves cyclization reactions that incorporate nitro compounds and hydrazides.
Coupling and Final Assembly: : The intermediate compounds are then coupled, involving chlorination and amidation reactions to form the final structure.
Industrial Production Methods
In an industrial setting, this compound can be produced via batch processing, utilizing automated reaction setups for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification methods typically include recrystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated using various halogenated compounds and catalysts.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper (II) sulfate.
Major Products Formed
Reactions with this compound can yield various derivatives, including hydroxy, amino, and alkylated products, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for creating more complex molecules, aiding in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential in the study of enzyme inhibition and as a probe for biological pathways, given its ability to interact with biological molecules.
Medicine
In medicinal chemistry, it is being explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structure and functional groups.
Industry
In the industry, it can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the production of drugs and pesticides.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can inhibit their activity, affecting various biochemical pathways.
Molecular Targets: : Targets include kinases, proteases, and other enzymes involved in signal transduction and metabolic processes.
Pathways Involved: : It can influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Comparison
Compared to other similar compounds, 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide stands out due to its:
Unique Structural Components: : The integration of thiophene, pyrazole, and oxadiazole moieties is distinctive.
Chemical Stability: : Enhanced stability due to its molecular structure.
Versatility in Reactions: : Ability to undergo a wide range of chemical reactions.
List of Similar Compounds
5-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-2-carboxamide
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives
That's a comprehensive overview of this compound. Hope this scratches your curiosity itch!
Properties
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-19-7-8(5-16-19)12-17-11(21-18-12)6-15-13(20)9-3-4-10(14)22-9/h3-5,7H,2,6H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPBMPIFOGMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
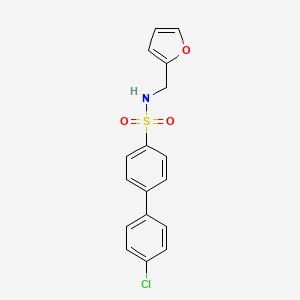
![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)


![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
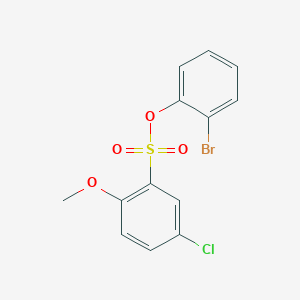
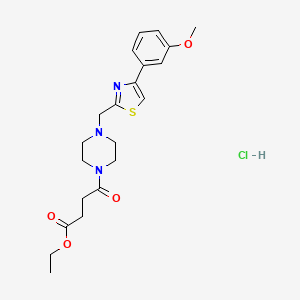
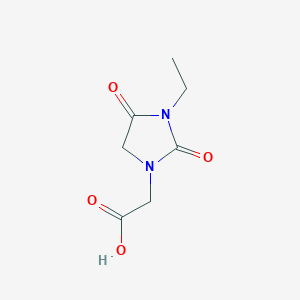
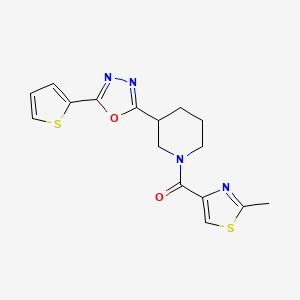
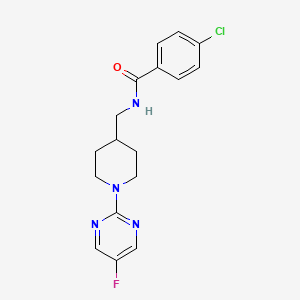
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2383663.png)
